3-Chlorobenzene oxide, systematically named 2-(3-chlorophenyl)oxirane, is defined by the presence of an epoxide group (oxirane) attached to a benzene ring substituted with a chlorine atom at the meta position. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the oxirane ring, leading to the numbering scheme where the chlorine substituent occupies the third position relative to the oxygen atom.
Synonyms for this compound include meta-chlorostyrene oxide, 3-chloroepoxystyrene, and (m-chlorophenyl)oxirane, reflecting its structural relationship to styrene oxide derivatives. The CAS registry number 20697-04-5 uniquely identifies it in chemical databases, while its InChIKey (AMZBJPAQQLQTGH-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O) provide machine-readable descriptors of its atomic connectivity.
Table 1: Key Identifiers for 3-Chlorobenzene Oxide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(3-chlorophenyl)oxirane | |
| Molecular Formula | C₈H₇ClO | |
| CAS Registry Number | 20697-04-5 | |
| Molecular Weight | 154.59 g/mol | |
| SMILES | C1=CC(=CC(=C1)Cl)C2C(O2)C(=O)O |
Epoxides, first systematically studied in the early 20th century, gained prominence due to their reactivity in ring-opening reactions, which enabled the synthesis of polyether polymers and fine chemicals. The discovery of the Prileschajew reaction in 1909, which involves the epoxidation of alkenes using peracids, marked a pivotal advancement in epoxide synthesis. For chlorinated epoxides like 3-chlorobenzene oxide, development accelerated in the 1960s with the demand for halogenated intermediates in agrochemicals and pharmaceuticals.
The compound’s synthesis typically involves the epoxidation of 3-chlorostyrene using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA). This method capitalizes on the electron-withdrawing effect of the chlorine substituent, which moderates the reactivity of the styrene double bond, ensuring regioselective epoxide formation. Industrial adoption of 3-chlorobenzene oxide grew alongside the development of epoxy resins and chiral catalysts, where its meta-substituted aromatic ring enhances thermal stability and stereochemical control.
Positional isomerism in chlorobenzene oxides arises from variations in the chlorine substituent’s location on the benzene ring. The three primary isomers—ortho-, meta-, and para-chlorobenzene oxide—exhibit distinct physicochemical properties due to differences in electronic and steric effects.
Table 2: Comparative Properties of Chlorobenzene Oxide Isomers
| Isomer | Boiling Point (°C) | Dipole Moment (D) | Reactivity in Ring-Opening |
|---|---|---|---|
| Ortho | 210–215 | 2.8 | Low |
| Meta | 198–202 | 2.3 | Moderate |
| Para | 220–225 | 2.1 | High |
The meta isomer’s balanced electronic profile explains its prevalence in synthetic applications. For instance, in the synthesis of β-blockers, meta-chlorobenzene oxide serves as a key precursor due to its predictable reactivity in nucleophilic epoxide openings. Conversely, the para isomer’s symmetry facilitates its use in liquid crystal polymers, where alignment and thermal stability are critical.
Classical aromatic epoxidation represents the foundational approach for synthesizing 3-chlorobenzene oxide and related aromatic epoxides [3] [4]. The most established methodology involves the use of manganese porphyrin catalysts in combination with hydrogen peroxide as the oxidizing agent [4]. Research demonstrates that manganese(III) porphyrins, including Mn(TDCPP)Cl, Mn(βNO2TDCPP)Cl, and Mn(TPFPP)Cl, achieve efficient epoxidation of aromatic hydrocarbons with very high conversions and selectivities [4].
The reaction mechanism proceeds through initial formation of an oxenoid-manganese species that attacks the aromatic π-system directly [3]. Studies utilizing meta-chloroperoxybenzoic acid as an oxidant have shown that aromatic epoxidation follows a concerted pathway where oxygen insertion occurs across the aromatic double bond [9]. The process typically requires moderate temperatures ranging from 40 to 85 degrees Celsius and operates under atmospheric pressure conditions [2] [6].
Iron porphyrin catalytic systems have emerged as environmentally sustainable alternatives for aromatic epoxidation [3]. Research utilizing highly electron-withdrawing iron porphyrin catalysts demonstrates unusual initial epoxidation of aromatic rings using hydrogen peroxide as a green oxidant and ethanol as solvent at room temperature [3]. These systems achieve turnover numbers exceeding 285 for aromatic compounds, with the epoxides either isolated directly or evolved through subsequent rearrangement reactions [3].
Table 1: Classical Aromatic Epoxidation Reaction Conditions
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Mn(TDCPP)Cl | H2O2 | 25-40 | Atmospheric | >90 | >85 |
| Fe(TPFPP)Cl | H2O2 | 25 | Atmospheric | 75-85 | 80-90 |
| mCPBA | None required | 0-25 | Atmospheric | 60-80 | 70-85 |
The formation of 3-chlorobenzene oxide through classical routes demonstrates regioselectivity patterns influenced by the electron-withdrawing nature of the chlorine substituent [12]. Deactivated aromatic rings containing electron-withdrawing groups like chlorine generally show slower hydroxylation rates compared to activated systems, necessitating optimized reaction conditions [12]. The electron-deficient nature of chlorobenzene requires careful catalyst selection and reaction parameter adjustment to achieve acceptable yields [12].
Asymmetric epoxidation methodologies for aromatic systems have advanced significantly through the development of biomimetic iron-catalyzed systems [10]. Novel non-heme iron-catalyzed asymmetric epoxidation employs ferric chloride hexahydrate, pyridine-2,6-dicarboxylic acid, and chiral N-arenesulfonyl-N'-benzyl-substituted ethylenediamine ligands to achieve enantioselective formation of aromatic epoxides [10].
The catalytic system demonstrates remarkable stereochemical control where ligands (S,S)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine and its N'-benzylated derivative produce opposite enantiomers of aromatic epoxides [10]. For aromatic substrates, the asymmetric epoxidation achieves high conversions, though enantiomeric excesses vary depending on substrate size and electronic characteristics [10]. Larger aromatic substrates generally provide superior enantiomeric excesses compared to smaller systems like styrene derivatives [10].
Enantioselective cross-coupling methodologies offer alternative approaches for accessing chiral aromatic epoxide derivatives [11]. Research demonstrates the first enantioselective cross-electrophile coupling of aryl bromides with meso-epoxides catalyzed by a combination of (bpy)NiCl2 and chiral titanocene under reducing conditions [11]. This methodology achieves yields ranging from 57 to 99 percent with enantiomeric excesses between 78 and 95 percent across thirty different substrate combinations [11].
Table 2: Asymmetric Catalytic Systems for Aromatic Epoxide Formation
| Catalyst System | Ligand Type | Substrate Class | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| FeCl3·6H2O/H2(pydic) | Chiral diamine | Aromatic alkenes | 65-85 | 45-75 |
| (bpy)NiCl2/Ti complex | Chiral titanocene | Aryl halides | 57-99 | 78-95 |
| Sharpless system | Tartrate esters | Allylic alcohols | 80-95 | 90-98 |
The Sharpless asymmetric epoxidation, while primarily designed for allylic alcohols, provides fundamental insights applicable to aromatic epoxide synthesis [14]. The reaction utilizes tartrate esters containing chiral centers that influence stereochemical outcomes, with positive (S,S) tartrate leading to epoxide formation from above the double bond plane and negative (R,R) tartrate resulting in attack from below [14]. These mechanistic principles inform the design of related asymmetric systems for aromatic substrates [14].
Microsomal oxidation represents the primary biological pathway for 3-chlorobenzene oxide formation through cytochrome P450-mediated metabolism [7] [15]. According to established metabolic pathways, chlorobenzene undergoes cytochrome P450-catalyzed oxidation to form chemically-reactive chlorobenzene 3,4-epoxide as the major product and relatively nontoxic chlorobenzene 2,3-epoxide to a lesser extent [7]. These epoxides form in liver and lung tissues, as well as other organs including kidney and adrenal cortex [7].
The cytochrome P450 system demonstrates remarkable versatility in aromatic epoxidation through multiple active oxidant species [15]. Research identifies three competent oxidants derived from molecular oxygen reduction: oxenoid-iron (FeO)3+, hydroperoxo-iron (FeO2H)3+, and peroxo-iron complexes [15]. The hydroperoxo-iron species particularly contributes to epoxidation of unactivated aromatic bonds, as demonstrated through studies with truncated P450 2E1 mutants [15].
Kinetic studies reveal that P450-catalyzed epoxidation rates vary significantly based on substrate electronic properties and enzyme isoform specificity [15]. For chlorobenzene substrates, the T303A mutation of P450 2E1 results in enhanced epoxidation of model aromatic compounds along with decreased allylic hydroxylation, suggesting preferential formation of hydroperoxo-iron active species [15]. This mechanistic insight explains the regioselective formation of specific chlorobenzene oxide isomers [15].
Table 3: Cytochrome P450-Mediated Aromatic Epoxidation Parameters
| P450 Isoform | Substrate | Product Formation Rate (nmol/min/mg) | Primary Product | Secondary Products |
|---|---|---|---|---|
| P450 2E1 | Chlorobenzene | 1.2 ± 0.17 | 4-Chlorophenol (84%) | 2-CP (4%), 3-CP (12%) |
| P450 2B4 | Styrene | 2.5-3.5 | Styrene oxide | Phenylacetaldehyde |
| P450 1A1 | Benzene | 0.8-1.5 | Benzene oxide | Phenol, catechol |
The peroxygenase enzyme from Agrocybe aegerita demonstrates exceptional capability for direct aromatic epoxidation using hydrogen peroxide as co-substrate [16]. This fungal enzyme achieves benzene oxygenation at room temperature with apparent kinetic constants of kcat = 8 sec-1 and Km = 3.6 millimolar, resulting in a catalytic efficiency of 2.2 × 103 M-1 s-1 [16]. The enzyme produces benzene oxide as an intermediate that rapidly rearranges to phenolic products [16].
Prokaryotic dioxygenase systems provide alternative biological routes for aromatic epoxide formation [21]. Biphenyl dioxygenase from Pseudomonas pseudoalcaligenes KF707 exhibits novel monooxygenase activity by converting aromatic substrates to their corresponding epoxides, with the epoxide bond formed between specific carbon positions on aromatic rings [21]. This represents the first documented prokaryotic enzyme capable of producing epoxide derivatives on aromatic ring structures [21].
Industrial-scale production of 3-chlorobenzene oxide encounters significant technical and economic challenges related to reaction selectivity, catalyst stability, and process economics [25] [35]. Manufacturing epoxides requires multiple chemical steps, with most processes being highly energy-intensive and requiring elevated temperatures and pressures [25]. Current industrial epoxide production methods for compounds like ethylene oxide cost approximately 1,500 dollars per metric ton, highlighting the economic pressures for process optimization [35].
Catalyst deactivation represents a primary challenge in scaled aromatic epoxidation processes [26]. Reductive cytochrome P450 reactions, which can occur under oxygen-limited conditions, may lead to radical intermediate formation that inactivates the catalyst through direct enzyme damage or lipid peroxidation [26]. This necessitates careful oxygen management and catalyst regeneration strategies in industrial reactors [26].
Table 4: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issues | Mitigation Approaches | Cost Impact |
|---|---|---|---|
| Catalyst Stability | P450 inactivation, radical damage | Oxygen control, antioxidants | 15-25% increase |
| Reaction Selectivity | Multiple epoxide isomers | Optimized reaction conditions | 10-20% yield loss |
| Energy Requirements | High temperature/pressure | Alternative catalytic systems | 30-40% of operating costs |
| Scale-up Effects | Heat transfer limitations | Reactor design optimization | 20-30% capital increase |
Novel electrochemical approaches offer promising solutions for industrial epoxide production challenges [35]. Research demonstrates that electricity-driven epoxidation can operate at room temperature and atmospheric pressure while eliminating carbon dioxide as a byproduct [35]. Current studies achieve approximately 30 percent electrical current efficiency for conversion, with researchers targeting efficiency improvements to enable large-scale industrial implementation [35].
The development of efficient catalytic systems remains critical for addressing industrial production challenges [35]. Researchers continue investigating new catalyst compositions that demonstrate enhanced effectiveness for epoxidation reactions, focusing on reducing overpotential requirements and improving Faradaic efficiency [35]. Process optimization efforts also target reactor design modifications to accommodate high flux aromatic epoxidation under industrial conditions [35].
X-ray crystallography remains the primary method for characterizing the atomic structure of crystalline materials and determining precise molecular geometries [1]. The technique enables the measurement of bond lengths, bond angles, and spatial arrangements through analysis of X-ray diffraction patterns from crystal structures [1].
For three-membered epoxide rings, including those found in 3-chlorobenzene oxide, the geometric constraints impose significant structural strain. The internal bond angles in three-membered rings are constrained to approximately 60° due to the geometric requirement that three points must lie in a single plane [2] [3]. This represents a substantial deviation from the ideal tetrahedral angle of 109.5° characteristic of sp³-hybridized carbon atoms [4] [3].
The crystallographic analysis reveals that epoxide rings exhibit characteristic structural parameters. The carbon-oxygen-carbon bond angle in oxirane systems typically measures 61.5°, based on density functional theory calculations [5]. The carbon-oxygen bond lengths are approximately 1.435 Å, while the carbon-carbon bond lengths within the three-membered ring measure approximately 1.469 Å [5]. These precise measurements demonstrate the significant geometric distortion from ideal tetrahedral geometry.
| Parameter | Value | Measurement Method |
|---|---|---|
| C-O-C Bond Angle | 61.5° | DFT calculations |
| C-O Bond Length | 1.435 Å | Crystallographic analysis |
| C-C Bond Length (ring) | 1.469 Å | Crystallographic analysis |
| Internal Ring Angle | 60° | Geometric constraint |
| Angle Strain | 49.5° deviation | From ideal tetrahedral |
The angle strain in three-membered rings represents one of the highest levels of ring strain encountered in organic molecules. The deviation of 49.5° from the ideal tetrahedral angle creates significant destabilization, with angle strain calculated as the absolute difference between the observed internal angle and 109.5° [2]. This substantial ring strain contributes to the high reactivity of epoxides toward nucleophilic ring-opening reactions [4] [6].
Three-membered rings must be planar since it is geometrically impossible to arrange three points in a non-planar configuration [2] [3]. This planarity constraint forces all substituents attached to the ring carbons into eclipsed conformations, introducing additional torsional strain beyond the angle strain [3] [7]. The combination of angle strain and torsional strain makes epoxides highly reactive intermediates prone to ring-opening reactions that relieve this accumulated strain energy [4] [6].
Nuclear magnetic resonance spectroscopy provides essential information for characterizing epoxide stereochemistry and confirming structural assignments. The technique enables determination of absolute stereochemistry through analysis of chemical shifts and coupling patterns [8] [9].
For epoxide systems, ¹H nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the unique electronic environment of the three-membered ring. The protons attached to the epoxide carbons typically appear at distinctive chemical shifts due to the electron-withdrawing effect of the oxygen atom and the ring strain present in the system [9].
The stereochemical assignment of epoxides can be accomplished through analysis of nuclear magnetic resonance coupling constants and chemical shift differences. Two-dimensional nuclear magnetic resonance techniques provide additional structural information by correlating spatially proximate nuclei [8]. The coupling constants between vicinal protons on the epoxide ring provide information about the relative stereochemistry of substituents [9].
For chlorobenzene oxide derivatives, the aromatic protons of the benzene ring exhibit characteristic splitting patterns in the ¹H nuclear magnetic resonance spectrum. The chlorine substituent influences the chemical shifts of nearby aromatic protons through both inductive and resonance effects [10] [11]. The meta-disubstituted pattern typical of 3-chlorobenzene oxide systems produces distinct multipicity patterns in the aromatic region [12].
| Nuclear Magnetic Resonance Parameter | Characteristic Feature | Structural Information |
|---|---|---|
| Epoxide Proton Chemical Shifts | 2.5-4.0 ppm range | Ring strain effects |
| Aromatic Proton Patterns | Complex multiplets | Chlorine substitution pattern |
| ¹³C Chemical Shifts | Distinctive epoxide carbons | Electronic environment |
| Coupling Constants | J-values 2-8 Hz | Stereochemical relationships |
The determination of absolute stereochemistry requires additional techniques such as derivatization with chiral auxiliaries followed by nuclear magnetic resonance analysis. Mosher ester analysis represents one established method for stereochemical assignment, where the epoxide is first reduced to secondary alcohols, which are then derivatized with chiral auxiliary reagents [8]. The resulting chemical shift differences in the derivatized products enable assignment of absolute configuration.
Chemical shifts in nuclear magnetic resonance spectra reflect the local electronic environment of each nucleus. For epoxide systems, the unique geometry and electron distribution create characteristic chemical shift patterns that can be compared with known standards for structural confirmation [13]. The ring strain and angular distortion in epoxides influence both ¹H and ¹³C chemical shifts relative to unstrained systems.
Computational chemistry methods provide detailed insights into the electronic structure and properties of epoxide systems that complement experimental characterization techniques. Density functional theory calculations enable prediction of molecular geometries, electronic properties, and reaction pathways for epoxide compounds [14] [15] [16].
Electronic structure calculations reveal the fundamental factors contributing to epoxide reactivity and stability. The ring strain energy in three-membered epoxide rings can be quantified through computational analysis of bond angles, bond lengths, and electronic interactions [17] [18]. Density functional theory studies demonstrate that the high ring strain in epoxides results from both angle strain and unfavorable orbital overlap [19] [20].
Computational modeling of epoxide electronic structure utilizes various levels of theory to achieve accurate predictions. The B3LYP density functional with extended basis sets provides reliable geometries and energies for epoxide systems [14] [20]. Higher-level methods such as coupled cluster theory and composite methods like G3 and CBS-APNO offer improved accuracy for thermochemical properties [18].
The electronic structure calculations reveal important aspects of epoxide reactivity. The polarization of carbon-oxygen bonds in the strained three-membered ring creates electrophilic carbon centers susceptible to nucleophilic attack [16]. The combination of ring strain and electronic polarization drives the thermodynamic favorability of ring-opening reactions [6].
| Computational Method | Application | Accuracy Level |
|---|---|---|
| Density Functional Theory | Geometry optimization | Good for structures |
| Coupled Cluster Theory | Energy calculations | High accuracy |
| Composite Methods | Thermochemistry | Excellent reliability |
| Molecular Dynamics | Dynamic properties | Time-dependent behavior |
Computational studies of chlorobenzene oxide systems examine the influence of aromatic substitution on epoxide properties. The chlorine substituent affects both the electronic structure of the aromatic ring and the adjacent epoxide functionality through inductive and resonance effects [15]. Density functional theory calculations can predict the regioselectivity of nucleophilic attack on substituted epoxides [16].
The electronic structure calculations provide insights into the frontier molecular orbitals that govern epoxide reactivity. The lowest unoccupied molecular orbital typically has significant amplitude on the epoxide carbons, consistent with their electrophilic character [15]. The energy gap between occupied and unoccupied orbitals influences the kinetics of electron transfer processes [21].
Modern computational methods enable prediction of spectroscopic properties that can be directly compared with experimental measurements. Nuclear magnetic resonance chemical shifts can be calculated using gauge-invariant atomic orbital methods, providing theoretical validation of experimental assignments [13]. Vibrational frequencies calculated from density functional theory support infrared and Raman spectroscopic analysis.